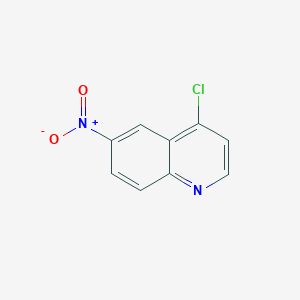

4-Chloro-6-nitroquinoline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinoline typically involves the nitration of 4-chloroquinoline. This can be achieved by treating 4-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement due to its activation by the adjacent nitro group. This reaction is pivotal for synthesizing derivatives with modified biological activity.

Key Findings :

-

Amination : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to yield 4-amino-6-nitroquinoline derivatives. Piperidine and morpholine derivatives show enhanced antimicrobial activity .

-

Alkoxylation : Treatment with alkoxides (e.g., NaOMe, KOtBu) in THF at 60°C replaces chlorine with methoxy/ethoxy groups .

-

Thiolation : Reacts with thiophenol in the presence of CuI to form 4-(phenylthio)-6-nitroquinoline.

Table 1: Substitution Reactions and Conditions

| Nucleophile | Solvent | Temp (°C) | Product Yield (%) | Application |

|---|---|---|---|---|

| Piperidine | DMF | 100 | 78 | Antimicrobial agents |

| NaOMe | THF | 60 | 85 | Intermediate for PI3K inhibitors |

| Thiophenol | Toluene | 80 | 65 | Thioether synthesis |

Reduction Reactions

The nitro group at position 6 is selectively reduced under controlled conditions to form amino or hydroxylamine intermediates.

Key Findings :

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to an amine with >90% yield .

-

SnCl₂ Reduction : In HCl/EtOH, nitro converts to hydroxylamine, which further reacts with aldehydes to form Schiff bases.

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 6-Amino | >95% |

| SnCl₂/HCl | EtOH | Hydroxylamine | 70% |

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes nitration and sulfonation at specific positions.

Key Findings :

-

Nitration : Fuming HNO₃ in H₂SO₄ at 0°C introduces a third nitro group at position 8, forming 4-chloro-6,8-dinitroquinoline .

-

Sulfonation : Oleum at 150°C sulfonates position 3, yielding a sulfonic acid derivative used in dye synthesis .

Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation at the chloro position.

Key Findings :

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under microwave irradiation (120°C, 30 min).

Ring Modification and Rearrangements

The quinoline ring undergoes structural changes under harsh conditions:

-

Hydrolysis : Boiling with 6M HCl cleaves the ring to form chloronitroaniline derivatives .

-

Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form polycyclic compounds .

Comparative Reactivity of Analogues

The chloro and nitro groups’ positions significantly influence reactivity:

Table 3: Substituent Effects on Reaction Rates

| Compound | Nitro Position | Chloro Position | Relative Reactivity (vs. 4-Cl-6-NO₂) |

|---|---|---|---|

| 4-Chloro-8-nitroquinoline | 8 | 4 | 0.7× |

| 6-Chloro-4-nitroquinoline | 4 | 6 | 1.2× |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity:

Research indicates that 4-chloro-6-nitroquinoline exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its derivatives have been studied for their potential in targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt/mTOR .

Case Study:

A study demonstrated that derivatives of this compound inhibited tumor growth in specific cancer models by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized to investigate enzyme inhibition and receptor interactions, helping researchers understand biological pathways and disease mechanisms. Its reactivity allows it to serve as a lead compound in drug design .

| Compound | Target Pathway | Biological Activity |

|---|---|---|

| This compound | PI3K/Akt/mTOR | Anticancer |

| Derivative A | Enzyme X | Inhibitor |

| Derivative B | Receptor Y | Modulator |

Material Science

Specialized Materials Development:

Due to its unique chemical properties, this compound is explored for creating specialized materials, including polymers and coatings. Its reactivity allows for modifications that enhance material properties .

Agricultural Chemistry

Agrochemical Development:

This compound serves as a building block for developing herbicides and pesticides targeting specific plant processes. Its derivatives are evaluated for their effectiveness in controlling agricultural pests and diseases .

Analytical Chemistry

Chromatography and Spectroscopy Applications:

In analytical chemistry, this compound is employed in various methods to identify and quantify other compounds in complex mixtures. This application is critical for quality control in pharmaceuticals and agrochemicals .

Summary of Applications

The following table summarizes the primary applications of this compound across different fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |

| Biochemical Research | Enzyme inhibition studies, drug design |

| Material Science | Development of polymers and coatings |

| Agricultural Chemistry | Synthesis of herbicides and pesticides |

| Analytical Chemistry | Identification and quantification of compounds |

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitroquinoline and its derivatives often involves the inhibition of key enzymes or interaction with nucleic acids. For instance, some derivatives inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. The presence of the nitro group can also facilitate the formation of reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 13675-94-0

- Molecular Formula : C₉H₅ClN₂O₂

- Molecular Weight : 208.6 g/mol

- Structure: A quinoline derivative with chlorine at position 4 and a nitro group at position 6 .

Synthesis: 4-Chloro-6-nitroquinoline is synthesized via chlorination of 6-nitroquinolin-4-ol (S3) using phosphorus oxychloride (POCl₃). The reaction proceeds over 20 hours with a moderate yield of 42%. Purification is achieved via flash chromatography using dichloromethane (DCM) as the eluent. The compound is characterized as a white-yellowish solid with a melting point consistent with literature values .

Comparison with Structurally Similar Compounds

Substitution Pattern and Reactivity

4-Methoxy-6-nitroquinoline (1b)

- Synthesis: Produced by nucleophilic substitution of this compound with sodium methoxide (NaOMe).

- Yield : 94% in 2 hours, significantly higher than the 42% yield of the parent compound.

- Key Difference : Replacement of chlorine with methoxy enhances reaction efficiency, likely due to the electron-donating nature of the methoxy group facilitating displacement .

4-Chloro-2-methyl-6-nitroquinoline

- CAS No.: 1207-81-4

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

6-Bromo-4-chloro-3-nitroquinoline

- CAS No.: 723281-72-9

- Molecular Formula : C₉H₄BrClN₂O₂

- Molecular Weight : 287.49 g/mol

- Key Difference : Bromine substitution at position 6 and an additional nitro group at position 3 increase molecular weight and solubility in polar solvents (e.g., DMSO) .

Functional Group Variations

4-Chloro-6-methylquinoline

- CAS No.: Not explicitly listed (see Sigma-Aldrich entry).

- Molecular Formula : C₁₀H₈ClN

- Molecular Weight : 177.63 g/mol

- Key Difference : Absence of the nitro group reduces electron-withdrawing effects, making the compound less reactive in reductions or nucleophilic substitutions .

Ethyl this compound-3-carboxylate

- CAS No.: 2253791-42-1

- Molecular Formula : C₁₂H₉ClN₂O₄

- Key Difference : An ester group at position 3 introduces additional functional versatility, enabling use in coupling reactions or as a precursor for bioactive molecules .

Heterocyclic Core Modifications

6-Chloro-7-nitroquinoxaline

- CAS No.: Not explicitly listed (see Boyer et al. synthesis).

- Key Difference: Replacement of the quinoline core with a quinoxaline structure alters electronic properties and biological activity. Quinoxalines are often explored for antimicrobial applications .

Data Tables for Comparative Analysis

Table 2: Substituent Effects on Solubility

Biological Activity

4-Chloro-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a chlorine atom at the 4-position and a nitro group at the 6-position. These substituents enhance its reactivity and biological activity, particularly in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, making it susceptible to various chemical transformations.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. The compound's mechanism involves interaction with bacterial enzymes or receptors, leading to disruption of vital biochemical pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Studies show that derivatives of this compound can inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell survival and proliferation in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Nucleophilic Substitution : The presence of the nitro group facilitates nucleophilic attack, allowing for the formation of reactive intermediates that can interact with cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell metabolism.

- Signal Pathway Modulation : By interfering with signaling pathways, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Screening : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

- Cancer Cell Line Studies : A study demonstrated that derivatives of this compound significantly reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research has elucidated that the compound acts by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, showcasing its potential as an antimalarial agent .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | Inhibits PI3K/Akt/mTOR pathway | Nucleophilic substitution, enzyme inhibition |

| 4-Chloroquinoline | Moderate | Low | Enzyme inhibition |

| 6-Nitroquinoline | High | Moderate | Reactive intermediate formation |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying and characterizing 4-Chloro-6-nitroquinoline?

- Answer : Use a combination of:

- Infrared (IR) spectroscopy to confirm nitro (-NO₂) and chloro (-Cl) functional groups via characteristic absorption bands (~1520 cm⁻¹ for nitro, ~550 cm⁻¹ for C-Cl) .

- ¹H and ¹³C NMR spectroscopy to resolve structural ambiguities. For example, aromatic protons in quinoline derivatives typically resonate between δ 7.0–9.0 ppm, with splitting patterns indicating substitution positions .

- Mass spectrometry (MS) to verify molecular weight (208.6 g/mol) and fragmentation patterns .

Q. What is a standard synthetic route for this compound?

- Answer : A common method involves:

- Chlorination of precursor quinoline derivatives using POCl₃ under reflux (e.g., 6-nitroquinoline heated with excess POCl₃ at 110–120°C for 6–8 hours) .

- Workup : Neutralize excess POCl₃ with ice/NaOH, followed by purification via column chromatography (e.g., petroleum ether:EtOAc = 8:1) .

- Yield optimization : Adjust reaction time, temperature, and stoichiometric ratios of POCl₃ .

Q. How can solubility and stability of this compound be experimentally determined?

- Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Answer :

- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon connectivity .

- X-ray crystallography : Resolve structural ambiguities by determining crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds observed in related quinoline derivatives) .

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations .

Q. What strategies improve the yield and purity of this compound during synthesis?

- Answer :

- Optimize reaction conditions : Increase POCl₃ molar ratio (≥5:1) and extend reflux time to 10 hours for complete chlorination .

- Purification : Replace column chromatography with recrystallization in methanol for higher purity (>99%) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., di-chlorinated isomers) and adjust reaction parameters .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Answer :

- Derivatization : Synthesize analogs (e.g., 4-amino-6-nitroquinoline) to test substituent effects on bioactivity .

- In vitro assays : Evaluate cytotoxicity, enzyme inhibition, or antimicrobial activity using standardized protocols (e.g., NIH guidelines for preclinical studies) .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic properties (Hammett constants) with biological outcomes .

Q. What experimental controls are critical for reproducibility in studies involving this compound?

- Answer :

- Negative controls : Include solvent-only groups in bioassays to rule out nonspecific effects .

- Replication : Perform triplicate runs for synthesis and characterization to assess variability .

- Reference standards : Use commercially available this compound (CAS: 13675-94-0) for spectral and chromatographic comparisons .

Q. Methodological Notes

- Data reporting : Follow NIH guidelines for documenting experimental conditions (e.g., reaction temperatures, solvent grades) to ensure reproducibility .

Properties

IUPAC Name |

4-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKFKUSJAFUYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301853 | |

| Record name | 4-Chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-94-0 | |

| Record name | 13675-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.